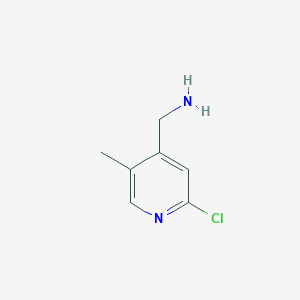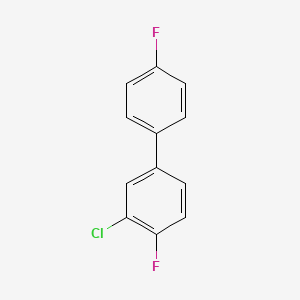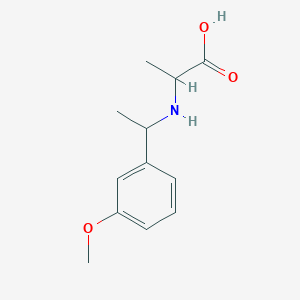
(3-Chloro-5-iodophenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-5-iodophenyl)methanamine is a chemical compound with the molecular formula C7H7ClIN. . The compound consists of a phenyl ring substituted with chlorine and iodine atoms at the 3 and 5 positions, respectively, and an amine group attached to the methylene carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-iodophenyl)methanamine can be achieved through several methods. One common approach involves the halogenation of a phenylmethanamine precursor. The process typically includes:
Halogenation: The introduction of chlorine and iodine atoms to the phenyl ring. This can be done using reagents such as chlorine gas and iodine monochloride under controlled conditions.
Amination: The introduction of the amine group to the methylene carbon. This step often involves the use of ammonia or an amine derivative in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-5-iodophenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can yield primary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling: Palladium catalysts, boronic acids.
Major Products
Substitution: Azido, cyano derivatives.
Oxidation: Nitroso, nitro derivatives.
Reduction: Primary amines.
Coupling: Biaryl compounds.
Applications De Recherche Scientifique
(3-Chloro-5-iodophenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its reactivity and ability to form covalent bonds with biological molecules.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Chloro-5-iodophenyl)methanamine involves its reactivity with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Chloro-4-iodophenyl)methanamine: Similar structure but with iodine at the 4 position.
(3-Bromo-5-iodophenyl)methanamine: Bromine instead of chlorine at the 3 position.
(3-Chloro-5-fluorophenyl)methanamine: Fluorine instead of iodine at the 5 position.
Uniqueness
(3-Chloro-5-iodophenyl)methanamine is unique due to the specific combination of chlorine and iodine substituents, which confer distinct reactivity and properties. This combination allows for selective reactions and applications that may not be achievable with other similar compounds.
Propriétés
Formule moléculaire |
C7H7ClIN |
|---|---|
Poids moléculaire |
267.49 g/mol |
Nom IUPAC |
(3-chloro-5-iodophenyl)methanamine |
InChI |
InChI=1S/C7H7ClIN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2 |
Clé InChI |
OVTKHECJPGRAFK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1Cl)I)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Dibromobenzo[d]oxazole](/img/structure/B13654016.png)






![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B13654071.png)






